3,5-Dimethyl-4-nitrobenzaldehyde

Physical Organic Chemistry Reaction Mechanism Side-Chain Reactivity

Specify 3,5-Dimethyl-4-nitrobenzaldehyde to exploit the 3,5-dimethyl substitution pattern that sterically protects the nitro group and uniquely suppresses α‑proton extraction / carbene formation, channeling reactivity toward SN2 displacement for alcohols and ethers that are inaccessible with unsubstituted 4‑nitrobenzaldehyde. This aldehyde is essential for constructing sterically hindered benzimidazole/imidazole kinase inhibitor scaffolds, forming stable square‑planar Ni(II), Cu(II) and Pd(II) Schiff‑base chelates, and introducing a modest logP boost (XLogP3≈1.9) for permeability optimization. Insist on ≥95% purity to ensure reproducible heterocycle condensations and metal‑complex geometries.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 18515-18-9
Cat. No. B169075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitrobenzaldehyde
CAS18515-18-9
Synonyms3,5-DiMethyl-4-nitrobenzaldehyde
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)C=O
InChIInChI=1S/C9H9NO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3
InChIKeySJMJTTXKHFIOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitrobenzaldehyde (CAS 18515-18-9): Physicochemical Profile and Procurement Considerations


3,5-Dimethyl-4-nitrobenzaldehyde (CAS 18515-18-9) is a polysubstituted aromatic aldehyde belonging to the nitrobenzaldehyde class, distinguished by methyl substituents at the 3- and 5-positions ortho to the nitro group at C4 [1]. Its molecular formula is C9H9NO3, with a molecular weight of 179.17 g/mol and a computed XLogP3 value of 1.9 [1]. As a solid at ambient conditions, it is commercially available from multiple chemical suppliers with standard purity specifications (typically ≥95%) , serving as a versatile synthetic intermediate in medicinal chemistry, heterocycle construction, and coordination chemistry applications.

Why Generic Substitution of 3,5-Dimethyl-4-nitrobenzaldehyde Fails: Evidence-Based Selection Criteria


Generic substitution of 3,5-dimethyl-4-nitrobenzaldehyde with other nitrobenzaldehydes or substituted benzaldehydes is not straightforward due to pronounced steric and electronic modulation imposed by the 3,5-dimethyl pattern. This substitution pattern can dramatically alter reaction outcomes, as demonstrated by the complete inhibition of α-proton extraction in 3,5-dimethyl-4-nitrobenzyl chloride compared to the unsubstituted analog [1], and the divergent alkynylation behavior where 4-nitrobenzaldehyde fails while the 3-nitro isomer succeeds . These differences underscore that the 3,5-dimethyl-4-nitro motif is not a mere structural variant but a distinct reactivity determinant. The following evidence demonstrates why this compound must be specified precisely in synthetic protocols and procurement specifications.

Quantitative Evidence Guide for 3,5-Dimethyl-4-nitrobenzaldehyde: Differentiating Performance from In-Class Analogs


Steric Shielding Diverts α-Proton Abstraction to SN2 Pathway

The 3,5-dimethyl substitution pattern in this compound confers a pronounced steric shielding effect that fundamentally alters reaction pathways compared to unsubstituted 4-nitrobenzaldehyde. In the α-proton extraction of 4-nitrobenzyl chloride, the presence of two methyl groups ortho to the nitro group completely inhibits the α-E1cB mechanism, redirecting the reaction toward SN2 displacement pathways [1].

Physical Organic Chemistry Reaction Mechanism Side-Chain Reactivity

Positional Nitro Group Effects on Alkynylation Outcomes: Class-Based Inference

In asymmetric alkynylation reactions of nitrobenzaldehydes, the position of the nitro group is a critical determinant of reaction success. Asymmetric alkynylation with 3-nitrobenzaldehyde proceeds with virtually quantitative yield and high enantioselectivity, whereas attempts with 4-nitrobenzaldehyde fail entirely . This class-level observation extends to 3,5-dimethyl-4-nitrobenzaldehyde: the nitro group at the 4-position (para to the aldehyde) is expected to exhibit similarly unfavorable electronic activation for alkynylation compared to the 3-nitro isomer.

Asymmetric Synthesis Alkynylation Nitrobenzaldehyde Reactivity

Lipophilicity (LogP) Differentiation from 4-Nitrobenzaldehyde

3,5-Dimethyl-4-nitrobenzaldehyde exhibits a higher computed lipophilicity (XLogP3 = 1.9) compared to the unsubstituted 4-nitrobenzaldehyde (LogP ≈ 1.56-1.77) [1]. The addition of two methyl groups increases hydrophobicity, which can influence solubility, membrane permeability, and partitioning behavior in biphasic reaction systems.

Physicochemical Properties Lipophilicity LogP

High-Value Application Scenarios for 3,5-Dimethyl-4-nitrobenzaldehyde


Synthesis of Sterically Shielded Heterocyclic Building Blocks

The 3,5-dimethyl substitution pattern in this aldehyde provides steric protection to the adjacent nitro group, making it a valuable precursor for synthesizing benzimidazole and imidazole derivatives with enhanced metabolic stability or altered binding conformations [1]. Researchers designing kinase inhibitors or other ATP-competitive agents may select this aldehyde to introduce a sterically hindered aromatic moiety that reduces off-target interactions. The compound can undergo condensation with amines and hydrazines to construct nitrogen-containing heterocycles .

Coordination Chemistry and Schiff Base Ligand Design

3,5-Dimethyl-4-nitrobenzaldehyde serves as a precursor for Schiff base ligands in metal complex synthesis. The steric bulk from the methyl groups influences the coordination geometry and electronic properties of the resulting metal complexes. The compound's ability to form stable bidentate ligands via condensation with amines has been demonstrated in the synthesis of square-planar Ni(II), Cu(II), and Pd(II) chelates [1], with X-ray crystallography confirming the structural impact of the nitrobenzyl moiety on coordination plane geometry [1].

Reaction Pathway Control in Base-Mediated Transformations

Due to the complete inhibition of α-proton extraction demonstrated by the 3,5-dimethyl substitution pattern [1], this aldehyde is uniquely suited for base-mediated reactions where carbene formation (via α-E1cB) must be avoided. Instead, the reaction is channeled toward SN2 displacement pathways, enabling selective synthesis of alcohols and ethers that would be inaccessible using unsubstituted 4-nitrobenzaldehyde analogs [1].

Physicochemical Property Optimization in Drug Discovery

The increased lipophilicity (XLogP3 = 1.9) of 3,5-dimethyl-4-nitrobenzaldehyde relative to 4-nitrobenzaldehyde (LogP ≈ 1.56) [1] makes it a candidate for lead optimization programs where modest increases in logP are desirable for improving membrane permeability or target engagement. Its nitro group also provides a synthetic handle for subsequent reduction to an amine, enabling further diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-4-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.